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molecular formula C11H12O4 B8281107 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

Cat. No. B8281107
M. Wt: 208.21 g/mol
InChI Key: HZJRPRVXBQCNTN-UHFFFAOYSA-N
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Patent
US07696195B2

Procedure details

A mixture of 34.0 g (0.19 mol) methyl 3,4-dihydroxy-5-methyl-benzoate, 77.12 g (0.56 mol) K2CO3 and 32.1 mL (0.37 mol) dibromoethane in 500 mL acetonitrile was refluxed for 6 h. The solid was filtered off, washed with 100 mL acetonitrile and the filtrate was evaporated to dryness i.vac. The residue was combined with 500 mL water and 500 mL EtOAc, the phases were separated, the organic phase was dried and evaporated to dryness i. vac. The residue was combined with 120 mL DIPE, the precipitate was suction filtered, washed with 50 mL DIPE and dried.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
77.12 g
Type
reactant
Reaction Step One
Quantity
32.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:13])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].Br[CH:21](Br)[CH3:22]>C(#N)C>[CH3:13][C:10]1[C:11]2[O:12][CH2:21][CH2:22][O:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1O)C
Name
Quantity
77.12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
32.1 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with 100 mL acetonitrile
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness i.vac
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness i
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50 mL DIPE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=CC(=CC2=C1OCCO2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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